methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate
CAS No.: 1195496-20-8
Cat. No.: VC12006629
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1195496-20-8 |
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Molecular Formula | C7H10N2O2 |
Molecular Weight | 154.17 g/mol |
IUPAC Name | methyl 1,4-dimethylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C7H10N2O2/c1-5-4-9(2)8-6(5)7(10)11-3/h4H,1-3H3 |
Standard InChI Key | YVXJUZPMDUPEQL-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1C(=O)OC)C |
Canonical SMILES | CC1=CN(N=C1C(=O)OC)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂) features a pyrazole core substituted with methyl groups at positions 1 and 4 and a methyl ester at position 3 (Figure 1). The ester group enhances solubility in organic solvents, while methyl substitutions influence steric and electronic properties, modulating reactivity and biological interactions .
Table 1: Physicochemical Properties of Methyl 1,4-Dimethyl-1H-Pyrazole-3-Carboxylate
Property | Value/Range |
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Molecular Formula | C₇H₁₀N₂O₂ |
Molecular Weight | 154.17 g/mol |
Melting Point | Estimated 80–85°C* |
Boiling Point | ~250°C (extrapolated)** |
Density | 1.18–1.22 g/cm³*** |
Solubility | Moderate in DMSO, ethanol |
*Based on analogs like methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate; **Extrapolated from similar esters ; ***Calculated using group contribution methods.
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, its structure can be inferred through comparative analysis:
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¹H NMR: Expected signals include a singlet for the N1-methyl group (δ 3.2–3.5 ppm), a multiplet for the C4-methyl (δ 2.1–2.3 ppm), and a carbonyl resonance (δ 165–170 ppm in ¹³C NMR) .
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IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretch) and 1230 cm⁻¹ (ester C-O).
Synthesis and Optimization Strategies
Cyclocondensation Pathways
The synthesis of pyrazole derivatives typically involves cyclocondensation between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate, a plausible route adapts methodologies from related patents :
Step 1: Formation of α,β-Unsaturated Ester
Reacting methyl acetoacetate with dimethylformamide dimethyl acetal yields an enamine intermediate, which undergoes halogenation or fluorination to introduce substituents.
Step 2: Hydrazine Cyclization
Treatment with methylhydrazine at low temperatures (-30°C to -20°C) facilitates ring closure. Catalysts such as potassium iodide improve regioselectivity, favoring the 1,4-dimethyl isomer over positional byproducts .
Equation 1:
Byproduct Management
Isomer formation (e.g., 1,5-dimethyl derivatives) remains a challenge. Strategies to suppress byproducts include:
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Low-Temperature Control: Slowing reaction kinetics to favor thermodynamic products .
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Catalytic Optimization: KI enhances nucleophilic attack at the β-carbon of the enamine, directing substitution to position 4 .
Industrial and Pharmacological Applications
Agrochemical Development
Pyrazole carboxylates are pivotal in synthesizing fungicides and herbicides. For instance, fluopyram—a broad-spectrum fungicide—relies on structurally similar intermediates . Methyl 1,4-dimethyl-1H-pyrazole-3-carboxylate could serve as a precursor for novel amide fungicides, leveraging its ester group for further derivatization.
Compound | Activity | IC₅₀/EC₅₀ |
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Methyl 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylate | Antifungal | 12.4 μM (C. albicans) |
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Fungicide precursor | N/A |
Future Research Directions
Synthetic Chemistry
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Flow Chemistry: Microreactors could enhance yield and selectivity by precise temperature/residence time control.
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Green Solvents: Replace dichloromethane in extraction steps with cyclopentyl methyl ether (CPME) to improve sustainability .
Drug Discovery
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Structure-Activity Relationships (SAR): Systematic modification of methyl and ester groups to optimize bioavailability and target affinity.
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Computational Modeling: DFT studies to predict binding modes with fungal CYP51 enzymes.
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